(2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol
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Overview
Description
(2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered nitrogen-containing heterocyclic compounds that have a wide range of applications in various fields such as medicine, agriculture, and industry. This specific compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole with an appropriate amino alcohol derivative. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes. In its anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
5-Methyl-1H-1,2,4-triazole: A methylated derivative of triazole.
2-Amino-1,2,4-triazole: An amino-substituted triazole compound.
Uniqueness
(2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry (2S) also plays a crucial role in its activity and interactions with molecular targets .
Properties
Molecular Formula |
C5H10N4O |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H10N4O/c1-3-7-5(9-8-3)4(6)2-10/h4,10H,2,6H2,1H3,(H,7,8,9)/t4-/m1/s1 |
InChI Key |
YEVKFHNOMPTMPB-SCSAIBSYSA-N |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H](CO)N |
Canonical SMILES |
CC1=NC(=NN1)C(CO)N |
Origin of Product |
United States |
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